1-(1H-indazol-3-yl)-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indazole ring, a pyrrolidinone moiety, and a piperazine ring substituted with a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Pyrrolidinone Formation: The pyrrolidinone moiety can be introduced via the reaction of a suitable amine with a lactam precursor.
Piperazine Substitution: The piperazine ring is then functionalized with a pyridyl group through nucleophilic substitution reactions.
Coupling Reactions: Finally, the indazole and piperazine-pyridyl intermediates are coupled using amide bond formation techniques, such as peptide coupling reagents (e.g., EDCI, HOBt) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE analogs: Compounds with slight modifications in the indazole, pyrrolidinone, or piperazine rings.
Other Indazole Derivatives: Compounds containing the indazole ring but with different substituents.
Pyrrolidinone Derivatives: Compounds with the pyrrolidinone moiety but different functional groups attached.
Uniqueness: 1-(1H-INDAZOL-3-YL)-4-{[4-(2-PYRIDYL)PIPERAZINO]CARBONYL}-2-PYRROLIDINONE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H22N6O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-4-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C21H22N6O2/c28-19-13-15(14-27(19)20-16-5-1-2-6-17(16)23-24-20)21(29)26-11-9-25(10-12-26)18-7-3-4-8-22-18/h1-8,15H,9-14H2,(H,23,24) |
InChI Key |
LZVRSAOBBCOOML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
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